molecular formula C20H25FN4O B5975526 N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B5975526
M. Wt: 356.4 g/mol
InChI Key: BYFXCBHXJBZOCW-UHFFFAOYSA-N
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Description

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, and a cyclopenta[c]pyrazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a suitable aromatic compound.

    Cyclopenta[c]pyrazole Formation: The cyclopenta[c]pyrazole moiety is formed through a series of cyclization and condensation reactions.

    Final Coupling: The final step involves coupling the piperidine ring with the cyclopenta[c]pyrazole moiety under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as the synthesis of other complex molecules.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a tool for studying specific biological pathways.

Mechanism of Action

The mechanism of action of N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(2-chlorophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
  • N-[1-[(2-bromophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
  • N-[1-[(2-iodophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Uniqueness

The uniqueness of N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide lies in the presence of the fluorophenyl group, which imparts specific chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs with different halogen substituents.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-24(20(26)19-16-8-4-10-18(16)22-23-19)15-7-5-11-25(13-15)12-14-6-2-3-9-17(14)21/h2-3,6,9,15H,4-5,7-8,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFXCBHXJBZOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)C3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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